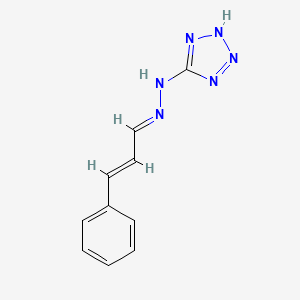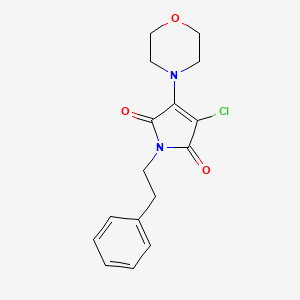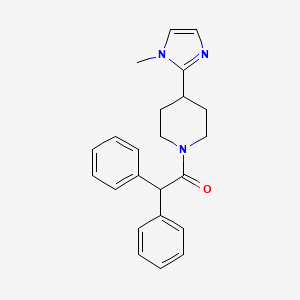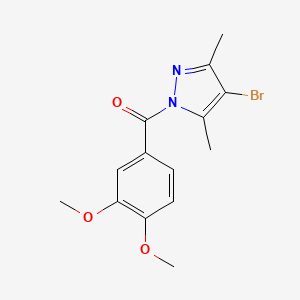![molecular formula C17H29N5O3S B5559768 1-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(1-pyrrolidinylsulfonyl)piperazine](/img/structure/B5559768.png)
1-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(1-pyrrolidinylsulfonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(1-pyrrolidinylsulfonyl)piperazine" is of interest due to its structural features, which suggest potential for various biological activities. The presence of pyrazole and piperazine rings in its structure is notable, as these moieties are often found in pharmacologically active compounds.
Synthesis Analysis
The synthesis of similar compounds typically involves multi-step chemical processes, including nucleophilic substitution reactions, amidation, and coupling reactions. For instance, the synthesis of pyrazole and piperazine derivatives often starts with the functionalization of the respective starting materials, followed by their subsequent coupling under controlled conditions to achieve high specificity and yield (Shim et al., 2002).
Molecular Structure Analysis
Molecular structure analysis, including X-ray crystallography and NMR spectroscopy, provides detailed insights into the geometry, conformation, and electronic structure of the molecule. These analyses reveal how structural elements influence the molecule's physical and chemical properties and its interaction with biological targets. For similar molecules, conformational studies using AM1 molecular orbital method have identified distinct conformations that contribute to their activity (Shim et al., 2002).
Wissenschaftliche Forschungsanwendungen
Antibacterial and Biofilm Inhibition
Compounds structurally related to "1-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(1-pyrrolidinylsulfonyl)piperazine" have shown promising antibacterial efficacies. For instance, novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker were synthesized and demonstrated potent antibacterial and cytotoxic activities against different bacterial strains. One particular derivative exhibited outstanding antibacterial effectiveness against E. coli, S. aureus, and S. mutans strains, as well as biofilm inhibition activities surpassing those of the reference drug Ciprofloxacin (Mekky & Sanad, 2020).
G Protein-Biased Dopaminergics
Research into the development of G protein-biased dopaminergics has utilized compounds with a core structure similar to the subject chemical. These efforts have led to the discovery of high-affinity dopamine receptor partial agonists, demonstrating the potential for new therapeutic approaches in treating conditions like schizophrenia. The incorporation of a pyrazolo[1,5-a]pyridine heterocyclic appendage into the core structure resulted in compounds that favor activation of G proteins over β-arrestin recruitment at dopamine D2 receptors (Möller et al., 2017).
Molecular Interaction Studies
The molecular interaction of structurally related antagonists with cannabinoid receptors has been a subject of study. For example, an antagonist known as SR141716 demonstrated significant interaction with the CB1 cannabinoid receptor, providing insights into the design of cannabinoid receptor ligands and the development of new pharmacological agents (Shim et al., 2002).
Eigenschaften
IUPAC Name |
[2-methyl-5-(2-methylpropyl)pyrazol-3-yl]-(4-pyrrolidin-1-ylsulfonylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N5O3S/c1-14(2)12-15-13-16(19(3)18-15)17(23)20-8-10-22(11-9-20)26(24,25)21-6-4-5-7-21/h13-14H,4-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBCWPFNYLNYZAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN(C(=C1)C(=O)N2CCN(CC2)S(=O)(=O)N3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(1-pyrrolidinylsulfonyl)piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3S*,4R*)-4-(2,3-dimethoxyphenyl)-1-[6-(dimethylamino)pyrimidin-4-yl]pyrrolidine-3-carboxylic acid](/img/structure/B5559702.png)
![2-[4-(1,3-benzodioxol-5-yl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-[(1R)-1-phenylethyl]acetamide](/img/structure/B5559712.png)

![5,5-dimethyl-3-(2-methyl-2-propen-1-yl)-2-thioxo-2,3,5,6-tetrahydrobenzo[h]quinazolin-4(1H)-one](/img/structure/B5559732.png)
![5-hydroxy-2-[(3-phenylpropanoyl)amino]benzoic acid](/img/structure/B5559744.png)
![N-(5-chloro-2-methylphenyl)-2-[(3-cyclopropyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5559745.png)



![2-[2-(dimethylamino)ethyl]-8-[(2-hydroxyphenoxy)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5559761.png)
![ethyl 2-[(anilinocarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5559764.png)

